2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide; dihydrochloride, commonly referred to as AZ 10606120 dihydrochloride, is a chemical compound that serves as a selective antagonist for the P2X7 receptor. This receptor is categorized as a purinergic receptor and is significant in various biological processes, including inflammation and cell signaling. The compound has garnered attention for its potential therapeutic applications in treating conditions such as depression and cancer by inhibiting tumor growth and modulating immune responses .
The compound is classified under the category of small organic molecules and is primarily studied for its pharmacological properties. It is sourced from various chemical databases, including PubChem, Sigma-Aldrich, and BenchChem, which provide comprehensive data on its structure, synthesis, and applications .
The synthesis of AZ 10606120 dihydrochloride involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical throughout the synthesis process to ensure high yield and purity. Industrial production often utilizes optimized methods to scale up synthesis while maintaining quality control measures .
The molecular formula of AZ 10606120 dihydrochloride is , with a molecular weight of approximately 422.563 g/mol. The structure features a quinoline ring system linked to an adamantyl group through an acetamide linkage.
InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H
This representation highlights the arrangement of atoms within the molecule and provides insight into its potential reactivity .
AZ 10606120 dihydrochloride primarily engages in substitution reactions due to its functional groups. It can also undergo oxidation and reduction reactions under specific conditions.
The products formed depend on the specific reagents used and their concentrations .
AZ 10606120 dihydrochloride acts as a negative allosteric modulator of the P2X7 receptor. By binding to this receptor, it inhibits ATP-dependent activation, leading to reduced eicosanoid production and interleukin release, which are crucial in inflammatory responses. This modulation can potentially alleviate symptoms associated with chronic pain and depression .
AZ 10606120 dihydrochloride appears as a white to off-white solid at room temperature. It has good solubility in water due to its dihydrochloride form.
Key chemical properties include:
The compound's solubility profile enhances its bioavailability for pharmacological studies .
AZ 10606120 dihydrochloride has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6